molecular formula C12H8ClF3N2O2S B11034178 C12H8ClF3N2O2S

C12H8ClF3N2O2S

Cat. No.: B11034178
M. Wt: 336.72 g/mol
InChI Key: BGNAHIVNJSXUQP-UHFFFAOYSA-N
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Description

The compound with the molecular formula C12H8ClF3N2O2S 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinesulfonyl chloride with aniline under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the enzyme’s function. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of the chlorine , trifluoromethyl , and sulfonyl groups in 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline

Properties

Molecular Formula

C12H8ClF3N2O2S

Molecular Weight

336.72 g/mol

IUPAC Name

2-chloro-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H8ClF3N2O2S/c1-6-9(18-11(13)21-6)10(19)17-7-2-4-8(5-3-7)20-12(14,15)16/h2-5H,1H3,(H,17,19)

InChI Key

BGNAHIVNJSXUQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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